molecular formula C17H20N2O4S B5847932 N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B5847932
M. Wt: 348.4 g/mol
InChI Key: JSQJNXZXECHNSO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide typically involves the reaction of furan-2-ylmethanol with 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoic acid. The reaction is carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a microwave reactor . The reaction time, solvent, and amounts of substrates are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the crude product is typically achieved through crystallization or flash chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group are believed to play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes in microbial and cancer cell metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of a furan ring, a pyrrolidine ring, and a benzamide group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-6-7-14(17(20)18-12-15-5-4-10-23-15)11-16(13)24(21,22)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJNXZXECHNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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